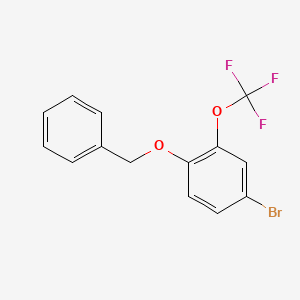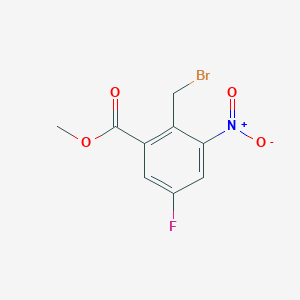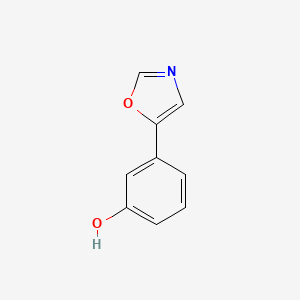
2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid” is a complex organic compound. It contains a 4-chlorophenyl group, a cyclopentyl group, and a hydroxyacetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the 4-chlorophenyl group, the cyclopentyl group, and the hydroxyacetic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-chlorophenyl group would provide aromatic character, the cyclopentyl group would introduce a cyclic structure, and the hydroxyacetic acid group would contribute both a hydroxyl (-OH) and a carboxyl (-COOH) functional group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aromatic ring in the 4-chlorophenyl group might undergo electrophilic aromatic substitution reactions. The hydroxyacetic acid group could participate in typical acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyacetic acid group could enhance its solubility in polar solvents .
Scientific Research Applications
Environmental Impact and Toxicology
The environmental impact and toxicological properties of compounds related to 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid, such as phenoxyacetic acid herbicides and chlorophenols, have been extensively studied. These compounds, due to their widespread use in agriculture and industry, have raised concerns regarding their safety and the potential link to adverse health outcomes, including non-Hodgkin's lymphoma and soft-tissue sarcomas (Kelly & Guidotti, 1989; Zahm & Blair, 1992). Research emphasizes the necessity for understanding the environmental behavior of these chemicals and their potential impacts on human health and ecosystems.
Biodegradation and Environmental Remediation
Studies on the biodegradation of phenoxyacetic acid compounds, including 2,4-dichlorophenoxyacetic acid (a compound closely related to 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid), highlight the role of microorganisms in degrading these compounds in the environment. The microbial degradation of such herbicides presents a promising avenue for the remediation of environments contaminated with these chemicals, thereby mitigating their potentially harmful effects (Magnoli et al., 2020).
Molecular Mechanisms and Biological Activities
The investigation into the molecular mechanisms underlying the biological activities of 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid and related compounds provides insights into their potential therapeutic applications. Research in this area focuses on understanding how these compounds interact with biological systems at the molecular level, which is crucial for the development of new drugs and therapeutic agents (Tjahjono et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-5-10(6-8-11)13(17,12(15)16)9-3-1-2-4-9/h5-9,17H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTSGJDEVCAFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)
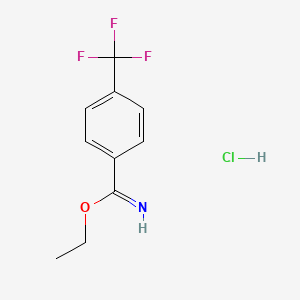

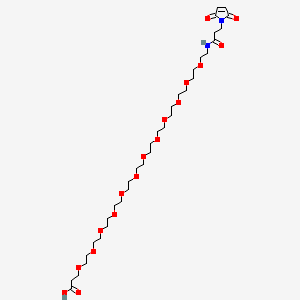
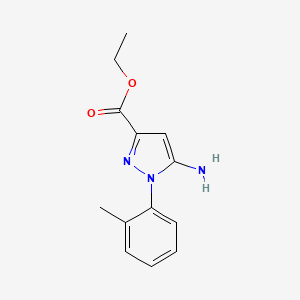
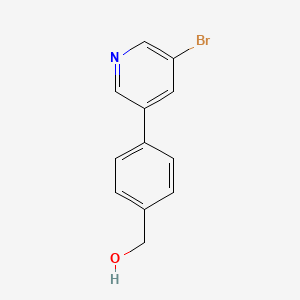
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)
